![molecular formula C11H14F3N7OS B2592138 2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide CAS No. 1005632-86-9](/img/structure/B2592138.png)
2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a triazole ring, a sulfanyl group, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using methods described for trifluoromethylpyridine . The pyrazole and triazole rings could be formed through cycloaddition or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and triazole rings would give the molecule a certain degree of rigidity. The electronegative trifluoromethyl group could influence the molecule’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known to be reactive and could participate in various reactions . The pyrazole and triazole rings might also undergo reactions specific to their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could affect the compound’s polarity, boiling point, and solubility .Scientific Research Applications
Cyclization and Pharmacological Properties
A study highlighted the cyclization process of thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives. This research is pivotal in understanding the chemical transformations and pharmacological applications of compounds related to 2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide. Compounds derived from these processes were tested for their effects on the central nervous system in mice, indicating their potential pharmacological significance (Maliszewska-Guz et al., 2005).
Antioxidant Abilities
Another research effort synthesized a compound closely related to the targeted chemical, demonstrating significant antioxidant abilities through a Ferric reducing antioxidant power assay. This study suggests the potential use of such compounds in developing treatments or supplements with antioxidant properties (Šermukšnytė et al., 2022).
Hybrid Molecules and Antimicrobial Activity
Research into the synthesis of new hybrid molecules containing tryptamine moieties, which are structurally related to 2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide, demonstrated antimicrobial activities. This implies the compound's utility in crafting molecules with potential antimicrobial effects, showcasing its relevance in medicinal chemistry and drug development processes (Bektaş et al., 2010).
Fungicidal Activity
A study on the synthesis of heteroaryl triazoles and thiadiazoles, including processes related to the compound of interest, uncovered preliminary fungicidal activity. This indicates the possible applications of such compounds in agriculture or medicine as antifungal agents (El-Telbani et al., 2007).
Mechanism of Action
Triazole component
Triazoles are a class of compounds that are known for their versatile biological activities. They can bind readily in the biological system with a variety of enzymes and receptors . They have been found in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Pyrazole component
Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N7OS/c1-3-21-9(17-18-10(21)23-5-8(22)16-15)6-4-7(11(12,13)14)20(2)19-6/h4H,3,5,15H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUJLZUQCARYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=NN(C(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide |
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